SAR156497

Content Navigation

Product Name

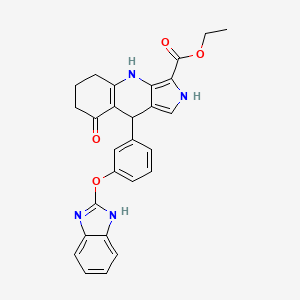

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

SAR156497 is a highly selective, tricyclic pan-Aurora kinase (A, B, and C) inhibitor with sub-nanomolar to low-nanomolar biochemical potency, demonstrating IC50 values of 0.6 nM for Aurora A, 1 nM for Aurora B, and 3 nM for Aurora C [1]. Unlike many first-generation Aurora inhibitors that exhibit broad polypharmacology, SAR156497 maintains an IC50 > 10 µM across a 110-kinase panel, ensuring an exceptionally clean kinome profile [1]. From a procurement and process chemistry perspective, the compound is highly accessible via a scalable, one-step Hantzsch-type three-component reaction [1]. Its optimized metabolic stability and strictly limited CYP 3A4 and PDE3 inhibition make it a premier benchmark material for studying Aurora-mediated cell cycle regulation without confounding off-target cytotoxicity or complex synthesis bottlenecks[1].

Substituting SAR156497 with earlier-generation pan-Aurora inhibitors, such as tozasertib or danusertib, fundamentally compromises assay specificity and downstream data integrity [1]. Danusertib exhibits significant off-target inhibition of receptor tyrosine kinases including bcr-abl, Ret, Trk-A, and FGFR1, while tozasertib is associated with off-target clinical liabilities driven by non-specific kinase binding [1]. Furthermore, conventional DFG-out inhibitors like alisertib have a limited energetic preference for the DFG-out state, whereas SAR156497 directly interacts with the active site to lock in its strict selectivity [1]. Procuring less selective analogs introduces polypharmacological noise, making it impossible to isolate true pan-Aurora-dependent phenotypic responses in complex cellular or in vivo models [1].

Exceptional Kinome Selectivity vs. Multi-Targeted Pan-Aurora Inhibitors

SAR156497 demonstrates profound selectivity for Aurora kinases, maintaining an IC50 > 10 µM against a panel of over 110 off-target kinases[1]. In contrast, standard clinical-stage pan-Aurora inhibitors like danusertib exhibit significant cross-reactivity with multiple receptor tyrosine kinases, including wild-type and T315I mutant bcr-abl, Ret, Trk-A, and FGFR1 [1]. This lack of polypharmacology ensures that SAR156497 isolates Aurora-driven mitotic arrest without confounding off-target signaling cascades [1].

| Evidence Dimension | Off-target kinase inhibition (110-kinase panel) |

| Target Compound Data | IC50 > 10 µM for off-target kinases |

| Comparator Or Baseline | Danusertib: Potent off-target inhibition of bcr-abl, Ret, Trk-A, FGFR1 |

| Quantified Difference | >10,000-fold selectivity window for SAR156497 vs. broad multi-kinase inhibition for danusertib |

| Conditions | In vitro biochemical kinase profiling panels |

Procuring SAR156497 guarantees that observed phenotypic effects are strictly Aurora-mediated, eliminating the need for complex deconvolution of off-target toxicity in drug discovery assays.

Optimized Metabolic Stability and Reduced CYP 3A4 Liability

During its development, the tricyclic scaffold of SAR156497 was specifically optimized to overcome the severe cytochrome P450 liabilities of early analogs [1]. While earlier fluorinated benzimidazole derivatives exhibited strong mechanism-based CYP 3A4 inhibition, SAR156497 was engineered to provide satisfactory metabolic stability with strictly limited CYP 3A4 competitive inhibition and reduced PDE3 cross-reactivity (PDE3 IC50 = 4 µM)[1].

| Evidence Dimension | CYP 3A4 mechanism-based inhibition |

| Target Compound Data | Limited CYP 3A4 inhibition, PDE3 IC50 = 4 µM |

| Comparator Or Baseline | Early fluorinated benzimidazole analogs: Highly negative slope values indicating strong mechanism-based CYP 3A4 inhibition |

| Quantified Difference | Elimination of mechanism-based CYP 3A4 toxicity while maintaining sub-nanomolar Aurora potency |

| Conditions | In vitro liver microsome stability and recombinant CYP 3A4 inhibition assays |

For researchers conducting in vivo pharmacokinetic studies, SAR156497 provides a stable, non-toxic baseline that avoids the rapid metabolic clearance and drug-drug interaction confounding seen with unoptimized analogs.

High-Yield, Single-Step Hantzsch-Type Synthesis Scalability

From a process chemistry perspective, SAR156497 offers significant manufacturability advantages over structurally complex macrocyclic kinase inhibitors[1]. The core tricyclic scaffold is generated in a single step via a highly efficient Hantzsch-type three-component reaction utilizing an arylamine, an aldehyde, and a cyclic 1,3-dione, yielding the product efficiently in refluxing 1-butanol [1]. This allows for straightforward multigram-scale resolution via chiral chromatography [1].

| Evidence Dimension | Synthetic step count for core scaffold |

| Target Compound Data | 1-step core assembly via 3-component reaction |

| Comparator Or Baseline | Standard macrocyclic Aurora inhibitors (e.g., tozasertib): Multi-step linear synthesis for the core scaffold |

| Quantified Difference | Drastic reduction in synthetic complexity and reaction steps for the core pharmacophore |

| Conditions | Equimolar reaction in 1-butanol at reflux |

The highly scalable and efficient synthetic route drastically reduces procurement costs and lead times for bulk acquisition in industrial drug discovery programs.

Phenotypic Screening and Pathway Deconvolution

Due to its >10,000-fold selectivity window over the broader kinome, SAR156497 is the definitive benchmark tool compound for isolating pan-Aurora-dependent mitotic arrest and polyploidy in complex cellular assays, free from the RTK-mediated noise of multi-targeted inhibitors like danusertib [1].

X-Ray Crystallography and Structure-Based Drug Design (SBDD)

Because SAR156497 possesses a highly specific binding mode in the Aurora active site, it serves as an ideal co-crystallization ligand for structural biology teams designing next-generation, highly selective ATP-competitive inhibitors [1].

In Vivo Pharmacokinetic and Efficacy Modeling

With its optimized metabolic stability and mitigated CYP 3A4 liabilities, SAR156497 is highly suited for in vivo xenograft models where early-generation Aurora inhibitors fail due to rapid clearance or mechanism-based toxicity[1].

Process Chemistry Benchmarking

The elegant, one-step Hantzsch-type three-component synthesis of the SAR156497 core makes it a valuable reference compound for process chemists developing scalable, low-step-count manufacturing routes for tricyclic kinase inhibitors [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

Explore Compound Types